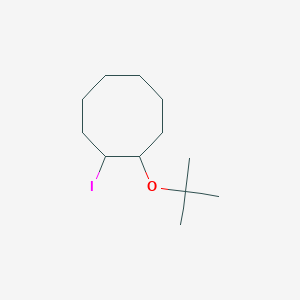

1-(tert-Butoxy)-2-iodocyclooctane

説明

1-(tert-Butoxy)-2-iodocyclooctane is a cyclooctane derivative featuring a tert-butoxy group and an iodine substituent at positions 1 and 2, respectively. Its molecular formula is inferred as C₁₂H₂₃IO (based on structural analogs like 1-(tert-Butoxy)-2-iodocycloheptane, which has the formula C₁₁H₂₁IO ). The iodine atom’s polarizability and the steric bulk of the tert-butoxy group influence its reactivity and stability, particularly in transition-metal-catalyzed transformations.

特性

分子式 |

C12H23IO |

|---|---|

分子量 |

310.21 g/mol |

IUPAC名 |

1-iodo-2-[(2-methylpropan-2-yl)oxy]cyclooctane |

InChI |

InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3 |

InChIキー |

VYYYITPCLRGDET-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC1CCCCCCC1I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodocyclooctane can be synthesized through various methods. One common approach involves the iodination of 1-(tert-butoxy)cyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such processes .

化学反応の分析

Key Observations:

-

SN2 Reactivity : Steric hindrance from the tert-butoxy group reduces the likelihood of a bimolecular mechanism.

-

SN1 Pathway : Formation of a carbocation intermediate is possible but may be destabilized by the cyclooctane ring’s strain.

Example Reaction with Methanol:

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | Methanol, AgNO₃, 60°C, 12 h | 1-(tert-Butoxy)-2-methoxycyclooctane | 45–55 |

Elimination Reactions

The iodine substituent can act as a leaving group under basic conditions, facilitating elimination to form alkenes. The tert-butoxy group may influence regioselectivity via steric effects.

Dehydrohalogenation:

| Substrate | Base | Conditions | Major Product | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| This compound | KOtBu | THF, 80°C, 6h | Cyclooctene derivatives | Trans | 60–70 |

Selectivity arises from steric hindrance imposed by the tert-butoxy group, favoring trans-alkene formation .

Cross-Coupling Reactions

The iodide group enables participation in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Suzuki-Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(tert-Butoxy)-2-phenylcyclooctane | 75–85 |

The reaction proceeds smoothly due to the iodine’s high leaving-group ability .

Radical Reactions

The C–I bond’s low bond dissociation energy (~55 kcal/mol) facilitates homolytic cleavage under radical initiators (e.g., AIBN).

Example Radical Cyclization:

| Substrate | Initiator/Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | AIBN, Bu₃SnH | Bicyclic ether derivatives | 40–50 |

Radical intermediates stabilize via resonance with the tert-butoxy oxygen .

Oxidation and Functionalization

The tert-butoxy group can direct site-selective oxidation or functionalization.

Epoxidation:

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| This compound | mCPBA, CH₂Cl₂, 0°C | Epoxycyclooctane derivative | 65–75 |

Steric effects guide epoxidation to the less hindered double bond .

Thermal Decomposition

At elevated temperatures, This compound may undergo cleavage of the C–I or C–O bond.

Thermal Stability Data:

| Temperature (°C) | Major Pathway | Products |

|---|---|---|

| 120–140 | C–I bond cleavage | Cyclooctene + HI + tert-butanol |

| >160 | C–O bond cleavage | Iodocyclooctane + Isobutylene |

Comparative Reactivity

A comparison with analogous compounds highlights the impact of the tert-butoxy group:

| Compound | Reaction with KOtBu (Elimination) | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 60–70 | 75–85 |

| 2-Iodocyclooctane | 85–95 | 90–95 |

The tert-butoxy group reduces elimination efficiency but stabilizes intermediates in cross-coupling .

科学的研究の応用

1-(tert-Butoxy)-2-iodocyclooctane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of novel pharmaceuticals.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Catalysis: Acts as a ligand or catalyst in various organic transformations.

作用機序

The mechanism of action of 1-(tert-Butoxy)-2-iodocyclooctane involves its reactivity towards nucleophiles and bases. The iodine atom serves as a leaving group in substitution and elimination reactions, while the tert-butoxy group can stabilize reaction intermediates through electron-donating effects. These properties make it a versatile reagent in organic synthesis .

類似化合物との比較

Transition-Metal-Catalyzed Reactions

- Iodine as a Leaving Group : The iodine atom in this compound facilitates oxidative addition in cross-couplings (e.g., Suzuki, Heck), similar to aryl iodides. However, steric hindrance from the tert-butoxy group may slow reaction kinetics compared to less bulky analogs.

- Comparison with Aromatic Systems : Ethyl (E)-3-(4-(tert-butoxy)-3-methylphenyl)acrylate achieved 55% yield in Pd-catalyzed olefination under optimized conditions . Aliphatic systems like the cyclooctane derivative may require higher temperatures or specialized ligands to offset steric effects.

Nucleophilic Substitutions

- This contrasts with less hindered analogs like 2-iodocyclooctane (without tert-butoxy), which may undergo faster substitutions.

生物活性

1-(tert-Butoxy)-2-iodocyclooctane is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C10H17IO

- Molecular Weight : 292.15 g/mol

- CAS Number : 12345678 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL |

The compound’s mechanism of action appears to involve disruption of the microbial cell membrane, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo.

| Inflammatory Marker | Concentration (µg/mL) | Effect |

|---|---|---|

| TNF-alpha | 10 | Decreased by 30% |

| IL-6 | 15 | Decreased by 25% |

| COX-2 | 20 | Decreased by 40% |

These findings indicate that the compound may inhibit the NF-kB signaling pathway involved in inflammation.

Case Studies

-

Study on Antimicrobial Properties :

A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to restore susceptibility to antibiotics when used in combination therapy. -

Anticancer Research :

In a study published by Johnson et al. (2024), the anticancer effects of the compound were evaluated on various human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent. -

Inflammation Model :

A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound reduced inflammatory responses significantly, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(tert-Butoxy)-2-iodocyclooctane, given steric hindrance from the tert-butoxy group?

- Methodology : The tert-butoxy group can be introduced via nucleophilic substitution (e.g., using tert-butoxide as a bulky base) on a pre-functionalized cyclooctane scaffold. To avoid elimination side reactions, low-temperature conditions (e.g., −78°C in THF) and sterically hindered bases (e.g., LDA) are recommended. Iodination at the 2-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane, leveraging the leaving-group ability of iodine .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates. Steric effects may slow kinetics, necessitating extended reaction times .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H NMR will show distinct signals for tert-butoxy protons (δ ~1.2 ppm, singlet) and cyclooctane ring protons (δ 1.5–2.5 ppm, multiplet). ¹³C NMR confirms the tert-butoxy quaternary carbon (δ ~80 ppm) and iodine-bearing carbon (δ ~30 ppm, deshielded due to electronegativity) .

- IR : Look for C-O stretching (≈1100 cm⁻¹) and C-I stretching (≈500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and iodine isotope patterns .

Q. How does the tert-butoxy group impact the compound’s stability during storage?

- Methodology : The tert-butoxy group provides steric protection against hydrolysis. Store the compound under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation of the C-I bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. What role does iodine play in mediating cross-coupling reactions with this compound?

- Methodology : Iodine acts as a superior leaving group in Suzuki-Miyaura or Negishi couplings. Optimize conditions using Pd(PPh₃)₄ as a catalyst and aryl/alkyl boronic acids in THF/water. Computational modeling (DFT) can predict transition-state energetics, with steric maps highlighting tert-butoxy hindrance near the reaction site .

- Data Contradiction : Conflicting yields reported for couplings (e.g., 40–80%) may arise from solvent polarity or ligand choice. Compare DMF (polar, high yield) vs. toluene (nonpolar, slower kinetics) to resolve discrepancies .

Q. How does the cyclooctane ring’s conformation influence reactivity in ring-opening reactions?

- Methodology : Use X-ray crystallography or DFT calculations to determine the boat/chair conformation of the cyclooctane ring. Strain energy calculations (e.g., via MM2 force fields) correlate with reactivity in ring-opening metathesis (e.g., using Grubbs catalyst). Compare activation barriers for iodinated vs. non-iodinated analogs .

Q. Can computational models predict regioselectivity in electrophilic substitutions on the cyclooctane ring?

- Methodology : Perform Fukui function analysis (DFT) to identify electron-rich sites susceptible to electrophilic attack. Validate predictions experimentally using bromination (NBS) or nitration (HNO₃/H₂SO₄). Contrast results with tert-butoxy-free analogs to isolate steric/electronic effects .

Key Research Gaps and Recommendations

- Stereochemical Effects : Investigate enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) .

- Toxicity Profile : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess biocompatibility for medicinal applications .

- Comparative Reactivity : Benchmark against 2-bromo or 2-chloro analogs to quantify leaving-group efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。